3-Methyl-2-(thiophen-3-yl)butanoic acid
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Overview
Description
3-Methyl-2-(thiophen-3-yl)butanoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(thiophen-3-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of thiophene-3-carboxylic acid with 2-bromo-3-methylbutanoic acid under basic conditions. The reaction typically employs a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds through a Suzuki-Miyaura coupling mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(thiophen-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3-Methyl-2-(thiophen-3-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(thiophen-3-yl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-(thiophen-2-yl)butanoic acid: Similar structure but with the thiophene ring attached at a different position.
3-Thiophenebutyric acid: Lacks the methyl group on the butanoic acid chain.
(S)-3-(Thiophen-2-ylthio)butanoic acid: Contains a sulfur atom in the side chain instead of the thiophene ring.
Uniqueness
3-Methyl-2-(thiophen-3-yl)butanoic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of a methyl group on the butanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12O2S |
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Molecular Weight |
184.26 g/mol |
IUPAC Name |
3-methyl-2-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C9H12O2S/c1-6(2)8(9(10)11)7-3-4-12-5-7/h3-6,8H,1-2H3,(H,10,11) |
InChI Key |
RCIBQGNNVQKDLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CSC=C1)C(=O)O |
Origin of Product |
United States |
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